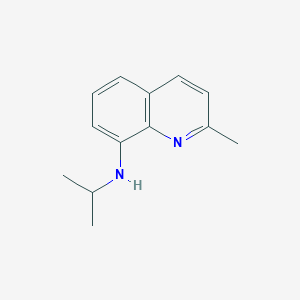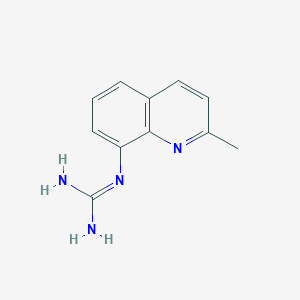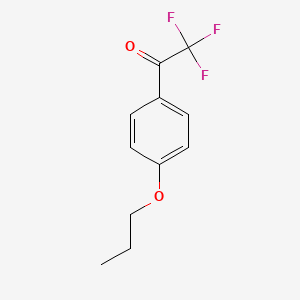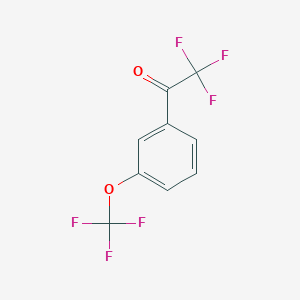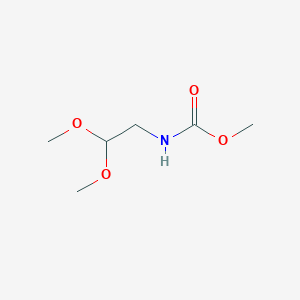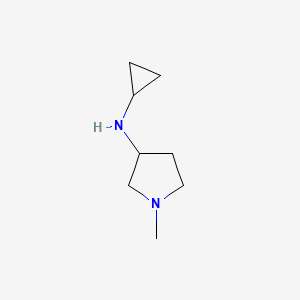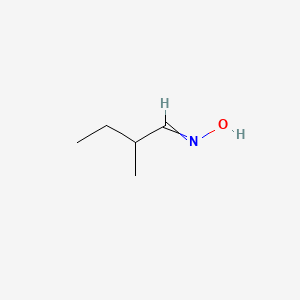
2-Methylbutanal oxime
Overview
Description
2-Methylbutanal oxime is a nitrogen-containing chemical constituent . It has a molecular formula of C5H11NO . The compound exists in two geometrical configurations, E and Z .
Synthesis Analysis
Oxime ethers have been recognized as versatile precursors in organic synthesis . The cyclization and metal-catalyzed cross-coupling reactions of oxime ethers have been highlighted in recent years .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a >C=N-O-R moiety . The compound has an average mass of 101.147 Da and a monoisotopic mass of 101.084061 Da .Chemical Reactions Analysis
In plants, oximes are positioned at important metabolic bifurcation points between general and specialized metabolism . The majority of plant oximes are amino acid-derived metabolites formed by the action of a cytochrome P450 from the CYP79 family . Oximes with the E configuration have high biological activity compared with Z-oximes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure . It has a molecular formula of C5H11NO, an average mass of 101.147 Da, and a monoisotopic mass of 101.084061 Da .Scientific Research Applications
Wine Analysis : In wine analysis, carbonyl compounds like 2-Methylbutanal oxime are crucial. They are derivatized for gas chromatography-mass spectrometry, aiding in the determination of wine quality and characteristics (Culleré, Cacho, & Ferreira, 2004).
Beer Quality Control : Similar to wine, in beer analysis, this compound plays a role. Its presence is analyzed using solid-phase microextraction with on-fiber derivatization, which is crucial for maintaining beer quality (Veselý, Lusk, Basařová, Seabrooks, & Ryder, 2003).
Plant Research : In plant research, particularly in studying the night blooming plant Gaura drummondii, this compound has been identified as a major volatile component. Its concentration varies with time, indicating its role in the plant's biology and ecology (Shaver, Lingren, & Marshall, 1997).
Cassava Plant Studies : In cassava plants, this compound is an intermediate in the biosynthesis of cyanogenic glucosides like linamarin and lotaustralin. This has implications for plant defense mechanisms and human consumption safety (Jørgensen et al., 2010).
Clover Plant Studies : In white clover, this compound is involved in the synthesis of cyanogenic glucosides, which affect the plant’s defense against herbivores (Collinge & Hughes, 1982).
Medical Countermeasure Research : this compound has been evaluated for its role as a reactivator of acetylcholinesterase in cases of organophosphorus poisoning, which is critical in medical treatments for such poisonings (Harris et al., 1990).
Insect Behavioral Studies : In studies of parasitic wasps, this compound is identified as a volatile compound that affects insect behavior and host location, which has applications in biological control strategies (Wei & Kang, 2006).
Mechanism of Action
Oximes have been demonstrated or proposed to play roles in growth regulation, plant defense, pollinator attraction, and plant communication with the surrounding environment . In addition, oxime-derived products may serve as quenchers of reactive oxygen species and storage compounds for reduced nitrogen that may be released on demand by the activation of endogenous turnover pathways .
Properties
IUPAC Name |
N-(2-methylbutylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWFHKIKWFJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315034 | |
| Record name | 2-Methylbutanal oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53061-04-4 | |
| Record name | 2-Methylbutanal oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53061-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutanal oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol](/img/structure/B7871192.png)

